For-met-leu-phe-phe-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-met-leu-phe-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
For-met-leu-phe-phe-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Derivatives with substituted formyl groups.
Scientific Research Applications
For-met-leu-phe-phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Acts as a chemotactic agent for neutrophils, aiding in the study of immune responses.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in inflammatory diseases.
Industry: Utilized in the development of biomaterials and nanostructures for various applications .
Mechanism of Action
For-met-leu-phe-phe-OH exerts its effects primarily through the activation of formyl peptide receptors (FPRs) on neutrophils. Binding of the peptide to these receptors triggers a cascade of intracellular signaling events, leading to the mobilization of calcium ions and the production of superoxide anions. These responses facilitate the chemotaxis and activation of neutrophils, enhancing their ability to respond to infections and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-formyl-methionyl-leucyl-phenylalanine (fMLP): A shorter peptide with similar chemotactic properties.
N-formyl-methionyl-leucyl-phenylalanine-lysine (fMLP-Lys): An extended version with an additional lysine residue.
N-formyl-methionyl-leucyl-phenylalanine-phenylalanine (fMLP-Phe): A variant with an additional phenylalanine residue
Uniqueness
For-met-leu-phe-phe-OH is unique due to its specific sequence and the presence of two phenylalanine residues, which enhance its hydrophobic interactions and stability. This makes it particularly effective in forming stable peptide assemblies and nanostructures, which are valuable in various biomedical applications .
Properties
IUPAC Name |
2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJENNOWAVBNNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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